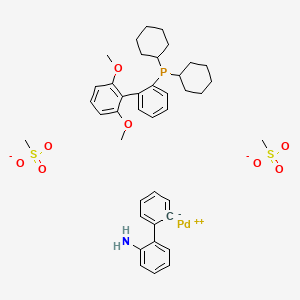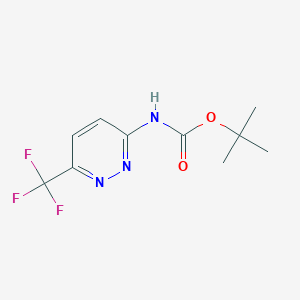
Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a palladium-based organometallic compound. It is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. The compound is known for its high stability and efficiency in catalyzing carbon-carbon and carbon-nitrogen bond formation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) typically involves the reaction of palladium(II) acetate with 2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl and 2’-amino-1,1’-biphenyl-2-yl in the presence of methanesulfonic acid. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) primarily undergoes:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond.
Reductive Elimination: Formation of a new carbon-carbon or carbon-nitrogen bond.
Transmetalation: Exchange of ligands between the palladium complex and another metal complex.
Common Reagents and Conditions
Oxidative Addition: Typically involves aryl halides and is carried out in the presence of a base such as potassium carbonate.
Reductive Elimination: Often facilitated by heating the reaction mixture.
Transmetalation: Commonly involves organoboron or organostannane compounds.
Major Products
The major products formed from these reactions include biaryl compounds, aryl amines, and other complex organic molecules, depending on the specific substrates used.
Applications De Recherche Scientifique
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Facilitates the production of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the manufacture of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The compound exerts its catalytic effects through a series of well-defined steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(II) complex.
Transmetalation: The palladium complex exchanges ligands with an organometallic reagent, forming a new palladium(II) complex.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the final product and regenerate the palladium(0) catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonato(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- Chloro(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
Uniqueness
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its high stability and efficiency in catalyzing a wide range of cross-coupling reactions. Its specific ligand structure provides enhanced reactivity and selectivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C40H51NO8PPdS2- |
|---|---|
Poids moléculaire |
875.4 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C26H35O2P.C12H10N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);/q;-1;;;+2/p-2 |
Clé InChI |
DDLMKPHKQUXHOT-UHFFFAOYSA-L |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)
![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)



![7-Iodobenzo[b]thiophen-2-amine](/img/structure/B13670988.png)
![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)
![tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B13671007.png)
